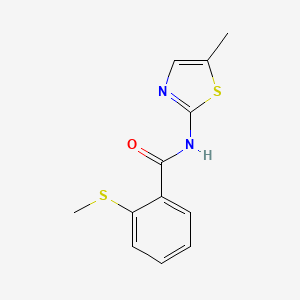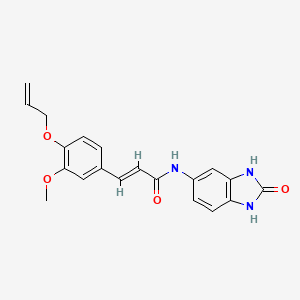
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide, also known as CYM-53093, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves its ability to selectively inhibit TRPC3 and TRPC6 channels. These channels are involved in various cellular processes, including insulin secretion, smooth muscle contraction, and immune cell activation (Li et al., 2013).
Biochemical and Physiological Effects
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide has been found to have various biochemical and physiological effects. For instance, it has been shown to increase insulin secretion in pancreatic beta-cells (Li et al., 2013). It has also been found to inhibit smooth muscle contraction in the bladder and airway (Kim et al., 2015). Additionally, it has been shown to reduce inflammation in microglial cells (Liu et al., 2015).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide in lab experiments is its selectivity for TRPC3 and TRPC6 channels, which allows for more specific targeting of these channels compared to other compounds that may also affect other channels. However, one limitation is that N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide may not be suitable for all research applications due to its specific mechanism of action.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide. One potential direction is to explore its potential in treating diseases such as diabetes and asthma, which are characterized by dysregulation of TRPC channels. Another direction is to investigate its effects on other cellular processes beyond insulin secretion and smooth muscle contraction. Additionally, further studies could explore the potential use of N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide in combination with other compounds to achieve synergistic effects.
Conclusion
In conclusion, N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide is a chemical compound with potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide could lead to new insights into the role of TRPC channels in cellular processes and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves the reaction between 5-morpholin-4-ylsulfonyl-2-nitrobenzoic acid and cyclopropylmethylamine, followed by reduction with palladium on carbon. This method has been described in detail in a study by Li et al. (2013).
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide has been found to have potential in various scientific research applications. For instance, it has been used as a tool compound to study the role of TRPC channels in the regulation of insulin secretion in pancreatic beta-cells (Li et al., 2013). It has also been shown to have anti-inflammatory effects in a study on microglial cells (Liu et al., 2015).
Propiedades
IUPAC Name |
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11-2-5-13(10-14(11)15(18)16-12-3-4-12)22(19,20)17-6-8-21-9-7-17/h2,5,10,12H,3-4,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARZTMWMOFYRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)



![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)



![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)